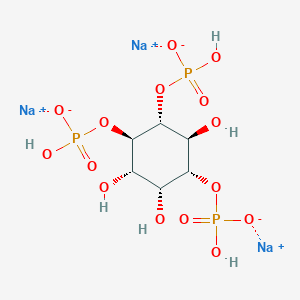
D-myo-Inositol-1,4,5-triphosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,4,5-triphosphate, sodium salt: is a biologically significant compound that plays a crucial role as a second messenger in various cellular processes. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . This compound is involved in the mobilization of calcium ions from intracellular stores, which is essential for numerous cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,4,5-triphosphate, sodium salt typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C . The compound can be isolated and purified through various chromatographic techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes such as crystallization and lyophilization to obtain the compound in its sodium salt form .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol-1,4,5-triphosphate, sodium salt primarily undergoes hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable phosphate groups .
Common Reagents and Conditions: The hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce this compound requires the enzyme phospholipase C under physiological conditions .
Major Products Formed: The major product formed from the hydrolysis reaction is this compound itself, along with diacylglycerol as a byproduct .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-myo-Inositol-1,4,5-triphosphate, sodium salt is used as a model compound to study the behavior of inositol phosphates and their interactions with other molecules .
Biology: In biological research, this compound is extensively studied for its role in intracellular signaling pathways, particularly in the regulation of calcium ion release from intracellular stores .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that require precise control of calcium ion concentrations .
Mecanismo De Acción
D-myo-Inositol-1,4,5-triphosphate, sodium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm . This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate cellular functions such as muscle contraction, secretion, and metabolism .
Comparación Con Compuestos Similares
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: This compound is formed by the phosphorylation of D-myo-Inositol-1,4,5-triphosphate and also plays a role in calcium signaling.
D-myo-Inositol-1,3,4-triphosphate, sodium salt: Another inositol phosphate involved in cellular signaling, but with different phosphorylation sites.
Uniqueness: D-myo-Inositol-1,4,5-triphosphate, sodium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores, which is a critical step in many signaling pathways . Its ability to bind to specific receptors and trigger calcium release distinguishes it from other inositol phosphates .
Propiedades
Fórmula molecular |
C6H12Na3O15P3 |
|---|---|
Peso molecular |
486.04 g/mol |
Nombre IUPAC |
trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 |
Clave InChI |
ZVCVTWVBDIPWPZ-ZKVWPJASSA-K |
SMILES isomérico |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


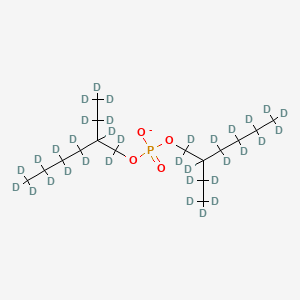
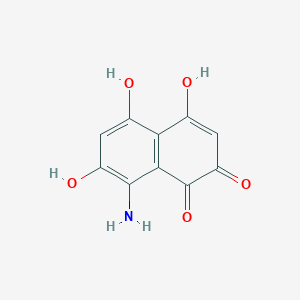
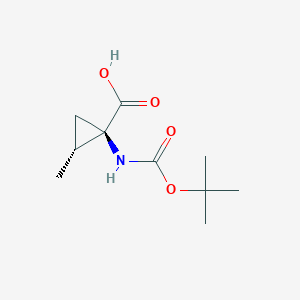


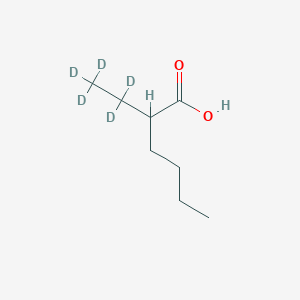


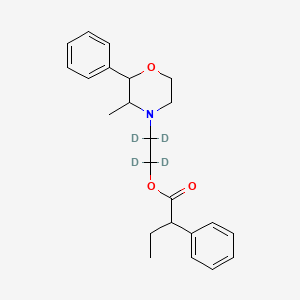

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
